[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](methylethyl)amine
CAS No.: 898642-21-2
Cat. No.: VC5229054
Molecular Formula: C12H19NO3S
Molecular Weight: 257.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898642-21-2 |
|---|---|
| Molecular Formula | C12H19NO3S |
| Molecular Weight | 257.35 |
| IUPAC Name | 2-methoxy-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C12H19NO3S/c1-8(2)13-17(14,15)12-7-10(4)9(3)6-11(12)16-5/h6-8,13H,1-5H3 |
| Standard InChI Key | UWROLXHKVKRJCE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C)OC |
Introduction
[Introduction to (2-Methoxy-4,5-dimethylphenyl)sulfonylamine](pplx://action/followup)
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is a chemical compound that belongs to the sulfonamide class, characterized by the presence of a sulfonyl group attached to an amine. This compound is of interest in various chemical and pharmaceutical applications due to its structural features and potential biological activities.
Synthesis
The synthesis of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine likely involves the reaction of (2-methoxy-4,5-dimethylphenyl)sulfonyl chloride with methylethylamine. This process typically requires standard laboratory techniques such as flash column chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation.
Research Findings
While specific research findings on (2-Methoxy-4,5-dimethylphenyl)sulfonylamine are not available, related sulfonamides have shown promising results in various pharmacological studies. For instance, novel sulfonamide derivatives have demonstrated anticancer and apoptosis-inducing activities .
Potential Applications
Given its sulfonamide structure, (2-Methoxy-4,5-dimethylphenyl)sulfonylamine could have potential applications in pharmaceuticals, particularly in areas where sulfonamides are known to be effective, such as antimicrobial therapy or as intermediates in drug synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume